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Hemicholinium-15

Cat. No.: B1615372
CAS No.: 4303-88-2
M. Wt: 288.18 g/mol
InChI Key: VQGRNOCAQVTQAI-UHFFFAOYSA-M
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Description

Historical Perspective and Significance in Neuroscience Research

The introduction of Hemicholinium-3 (B1673050) into neuroscience research marked a significant turning point in the ability to study cholinergic transmission.

Hemicholinium-3 played a pioneering role in demonstrating the crucial link between choline (B1196258) uptake and acetylcholine (B1216132) synthesis. wikipedia.org Before the molecular identification of the choline transporter, HC-3 was used to establish that the reuptake of choline is the rate-limiting step in the production of acetylcholine. wikipedia.org Its use in early studies helped to confirm that cholinergic neurons rely heavily on the uptake of choline from the synaptic cleft to maintain neurotransmitter levels, rather than solely depending on choline transported from the cell body. wikipedia.orgtaylorandfrancis.com Research utilizing HC-3 was fundamental in showing that inhibiting this high-affinity choline uptake leads to a depletion of acetylcholine from cholinergic terminals. pharmacompass.compnas.org This effect was observed across various preparations, including the rat isolated phrenic nerve-diaphragm, providing a model for neuromuscular transmission studies. iastate.edu

Initially recognized for its ability to block neuromuscular transmission, the understanding of Hemicholinium-3's mechanism evolved to pinpoint its specific action on the high-affinity choline transport system. taylorandfrancis.comiastate.edu This specificity made it a more refined tool than other compounds that might inhibit the enzyme choline acetyltransferase (ChAT) directly but are less effective in intact preparations. taylorandfrancis.com Over time, its application expanded from peripheral neuromuscular junctions to the central nervous system. umich.edu However, due to its poor penetration of the blood-brain barrier, direct administration into the brain, such as intracerebroventricular injection, became a necessary technique to study its central effects. umich.edu This led to significant findings regarding the role of central cholinergic pathways in various physiological processes and disease models. taylorandfrancis.comnih.gov Radiolabeled versions of Hemicholinium-3, such as [3H]HC-3, were developed, further enhancing its utility by allowing for the quantification and localization of choline transporters in brain tissue. pnas.orgrevvity.com

Pioneering Role in Elucidating Cholinergic Signaling

Hemicholinium-3 as a Classical Pharmacological Tool for Cholinergic System Investigation

Hemicholinium-3 is a competitive inhibitor of the high-affinity choline transporter, with a reported Ki value of approximately 25 nM. medchemexpress.com Its primary action is to block the active transport of choline from the extracellular fluid into the cytoplasm of axon terminals. taylorandfrancis.com This inhibition of the high-affinity choline uptake system (HACU) is a key feature that makes it a selective tool. medchemexpress.comebm-journal.org It has a much lower effect on the low-affinity choline uptake system. nih.gov

The functional consequence of this blockade is a reduction in the synthesis of acetylcholine, leading to a state of cholinergic hypofunction. pnas.org This has been leveraged in a wide array of research applications, from studying the basics of synaptic plasticity, learning, and memory to investigating the role of the cholinergic system in neurodegenerative diseases. ontosight.airesearchgate.net For instance, research has shown that HC-3 can impair spatial learning, an effect that can be reversed by cholinomimetics. medchemexpress.com It has also been used to explore the involvement of cholinergic signaling in conditions like dystonia, where lowering the acetylcholine tone with HC-3 was found to normalize altered synaptic plasticity. nih.gov Furthermore, its ability to reduce MUC5AC production in human pulmonary mucoepidermoid carcinoma cells highlights its utility in studying non-neuronal cholinergic systems. taylorandfrancis.com

PropertyDescription
Primary Target High-affinity choline transporter (CHT/HACU) ontosight.aimedchemexpress.com
Mechanism of Action Competitive inhibitor of choline uptake ontosight.aitaylorandfrancis.com
Effect Decreases acetylcholine synthesis and release ontosight.aiwikipedia.org
Ki Value ~25 nM for high-affinity choline transporter medchemexpress.com
Selectivity High for the high-affinity choline uptake system nih.gov
Research Applications Study of cholinergic transmission, synaptic plasticity, learning and memory, neurodegenerative diseases ontosight.ainih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18BrNO2 B1615372 Hemicholinium-15 CAS No. 4303-88-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2-phenylmorpholin-4-ium-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.BrH/c1-13(2)8-9-15-12(14,10-13)11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGRNOCAQVTQAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4303-88-2
Record name Morpholinium, 2-hydroxy-4,4-dimethyl-2-phenyl-, bromide (1:1)
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Record name Hemicholinium-15 bromide
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Record name Hemicholinium-15
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Record name 4,4-dimethyl-2-hydroxy-2-phenylmorpholinium bromide
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Molecular and Cellular Mechanisms of Hemicholinium 3 Action

Competitive Inhibition of High-Affinity Choline (B1196258) Transporter (CHT/SLC5A7)

The cornerstone of Hemicholinium-3's effect lies in its interaction with the high-affinity choline transporter (CHT), a protein encoded by the SLC5A7 gene. wikipedia.org This transporter is critical for the function of cholinergic neurons.

Hemicholinium-3 (B1673050) acts as a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT). medchemexpress.comglpbio.combioscience.co.uk This specificity is crucial as it allows researchers to dissect the role of high-affinity choline uptake from other choline transport mechanisms. pnas.org The binding of Hemicholinium-3 to CHT is a high-affinity interaction, with reported inhibitor constant (Ki) values typically in the nanomolar range. For instance, studies have reported Ki values of approximately 1-5 nM frontiersin.orgfrontiersin.org, 25 nM medchemexpress.comglpbio.combioscience.co.uk, and a dissociation constant (Kd) for binding of about 31 nM. nih.gov This high potency signifies a strong interaction between Hemicholinium-3 and the transporter.

The binding of radiolabeled Hemicholinium-3 ([³H]HC-3) has been instrumental in characterizing the transporter. This binding is saturable and reversible. nih.gov The selectivity of Hemicholinium-3 for the CHT is further supported by the correlation between the distribution of [³H]HC-3 binding sites and other cholinergic markers like choline acetyltransferase (ChAT) in the brain. nih.gov

Table 1: Inhibition Constants of Hemicholinium-3 for the High-Affinity Choline Transporter (CHT)

Parameter Value Source
Ki 1-5 nM frontiersin.orgfrontiersin.org
Ki 25 nM medchemexpress.comglpbio.combioscience.co.uk
Kd 31 ± 4 nM nih.gov
IC50 18 nM medchemexpress.comglpbio.com
IC50 116 nM frontiersin.org

By competitively binding to the CHT, Hemicholinium-3 directly blocks the uptake of choline into presynaptic cholinergic nerve terminals. wikipedia.orgpnas.orgtaylorandfrancis.comiastate.edu This high-affinity choline uptake is the primary source of choline for the synthesis of acetylcholine (B1216132) (ACh). pnas.orgtaylorandfrancis.com The inhibition of this process by Hemicholinium-3 effectively starves the neuron of the necessary precursor for ACh production. wikipedia.orgiastate.edu

The consequence of this blockade is a diminished capacity for sustained acetylcholine synthesis and release, particularly during periods of high neuronal activity. nih.govnih.gov When cholinergic neurons are stimulated, they rely on the rapid reuptake of choline from the synaptic cleft, a product of acetylcholine hydrolysis by acetylcholinesterase, to replenish their ACh stores. taylorandfrancis.com Hemicholinium-3's action prevents this crucial recycling step. iastate.edu Studies have demonstrated that treatment with Hemicholinium-3 leads to a dose-dependent reduction in the clearance of extracellular choline. umich.edu

The function of the high-affinity choline transporter, and consequently its inhibition by Hemicholinium-3, is dependent on the presence of specific ions. The transport of choline via CHT is a sodium (Na⁺) and chloride (Cl⁻) dependent process. nih.govportlandpress.comjneurosci.orggenecards.org The binding of Hemicholinium-3 to the transporter is also Na⁺-dependent. nih.govnih.gov Increasing concentrations of NaCl enhance the affinity of the binding site for [³H]HC-3, primarily by slowing the dissociation rate of the ligand. nih.gov

While both Na⁺ and Cl⁻ are required for choline uptake, research suggests that Cl⁻ may act as a regulatory ion rather than being co-transported with choline and Na⁺. uniprot.orgnih.govuniprot.org The inhibitory effect of Hemicholinium-3 is intertwined with these ionic dependencies, as the conformation and function of the transporter are modulated by the ionic environment. researchgate.net

Impact on Choline Uptake into Presynaptic Terminals

Consequences for Acetylcholine Synthesis and Availability

The inhibition of choline uptake by Hemicholinium-3 has direct and significant repercussions for the synthesis and availability of acetylcholine, a critical neurotransmitter for numerous physiological functions.

The high-affinity uptake of choline into the presynaptic terminal is widely considered the rate-limiting step in the synthesis of acetylcholine. wikipedia.orgnih.govuniprot.orgtaylorandfrancis.comresearchgate.net By blocking this crucial step, Hemicholinium-3 effectively disrupts the entire process of ACh formation. wikipedia.orgnih.gov This leads to a depletion of acetylcholine stores within the neuron, impairing its ability to transmit signals. iastate.edu The functional consequence is a reduction in ACh release, especially under conditions of sustained stimulation. nih.gov

Choline acetyltransferase (ChAT) is the enzyme responsible for catalyzing the synthesis of acetylcholine from choline and acetyl-CoA within the cytoplasm of the cholinergic neuron. wikipedia.orgpnas.org Importantly, Hemicholinium-3 does not directly inhibit the enzymatic activity of ChAT. taylorandfrancis.com Instead, its effect is upstream; it limits the availability of the substrate (choline) that ChAT requires to produce acetylcholine. wikipedia.orgnih.gov

Therefore, while ChAT may be fully functional, the lack of sufficient intracellular choline due to CHT inhibition by Hemicholinium-3 renders the enzyme unable to synthesize acetylcholine at a normal rate. This distinction highlights that the regulation of acetylcholine synthesis under physiological conditions is primarily controlled at the level of choline transport, not by the intrinsic activity of ChAT. nih.gov The distribution of Hemicholinium-3 binding sites has been shown to correlate well with the distribution of ChAT, further confirming its action within the cholinergic system. nih.gov

Disruption of the Rate-Limiting Step in Acetylcholine Formation

Modulation of Acetylcholine Release Dynamics

Hemicholinium-15's primary influence on the cholinergic system is centered on its ability to alter the availability and release of acetylcholine from nerve terminals. This is achieved through a multi-faceted mechanism that includes direct inhibition of a crucial transport process, leading to indirect antagonism of acetylcholine's effects, and interactions with presynaptic receptors.

Inhibition of Acetylcholine Release from Cholinergic Neurons

The principal action of hemicholiniums, including this compound, is the competitive inhibition of the high-affinity choline transporter (CHT). ontosight.aitaylorandfrancis.com This transporter is vital for the reuptake of choline from the synaptic cleft into the presynaptic neuron. taylorandfrancis.comwikipedia.org Choline is the direct precursor for the synthesis of acetylcholine, a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). iastate.edupharmacologyeducation.org By blocking the CHT, this compound effectively curtails the supply of choline necessary for ACh synthesis. ontosight.aipharmacologyeducation.org This leads to a depletion of acetylcholine stores within the cholinergic nerve terminals. pharmacologyeducation.org

Consequently, when an action potential arrives at the nerve terminal, the amount of acetylcholine available for release into the synaptic cleft is significantly reduced. nih.gov This ultimately impairs cholinergic neurotransmission at various sites, including the neuromuscular junction. nih.gov The inhibitory effect of this compound and its analogs on the high-affinity choline uptake (HAChU) system is potent. nih.gov For instance, its parent compound, Hemicholinium-3, is a highly potent inhibitor of HAChU with an I50 value of 6.1 x 10-8 M. nih.gov

CompoundPrimary MechanismConsequence
This compoundCompetitive inhibition of the high-affinity choline transporter (CHT)Reduced uptake of choline into presynaptic neurons, leading to decreased acetylcholine synthesis and subsequent release. ontosight.aipharmacologyeducation.org
Hemicholinium-3Potent competitive inhibitor of the high-affinity choline transporter (CHT)Depletion of acetylcholine from cholinergic terminals, impairing neurotransmission. taylorandfrancis.comnih.gov

Indirect Antagonism of Acetylcholine

By inhibiting the synthesis of acetylcholine, this compound is classified as an indirect acetylcholine antagonist. wikipedia.orgplos.org Unlike direct antagonists that bind to and block acetylcholine receptors, this compound's antagonism stems from its ability to reduce the amount of the agonist (acetylcholine) itself. wikipedia.org This depletion of the neurotransmitter leads to a failure of nerve impulse transmission across cholinergic synapses. nih.gov

The functional consequence of this indirect antagonism is a reduction or blockade of responses mediated by acetylcholine. For example, in muscle preparations, the reduced availability of ACh at the neuromuscular junction leads to a diminished muscle cell response. plos.org This effect is dependent on the frequency of nerve stimulation, as higher rates of stimulation lead to a more rapid depletion of the remaining acetylcholine stores. nih.gov

Effects on Presynaptic Nicotinic Acetylcholine Receptors

Research on the related compound Hemicholinium-3 has revealed interactions with presynaptic nicotinic acetylcholine receptors (nAChRs). nih.gov In some preparations, such as the central synapses of Aplysia, Hemicholinium-3 can paradoxically facilitate acetylcholine release by acting as an agonist on presynaptic nAChRs that are involved in a positive feedback loop for ACh release. nih.gov However, studies have also shown that Hemicholinium-3 can inhibit presynaptic nAChRs on myenteric neurons. medchemexpress.com

Interestingly, one study on Aplysia found that this compound itself did not have a direct effect on acetylcholine release but was able to prevent the presynaptic facilitatory action of Hemicholinium-3. nih.gov This suggests that this compound may act as an antagonist at these specific presynaptic nAChRs, blocking the effects of agonists like Hemicholinium-3. The interaction with presynaptic α7-nAChRs is also a point of interest, as these receptors are known to be activated by choline and can modulate neurotransmitter release. ahajournals.org

Neurobiological Effects of Hemicholinium 3 in Model Systems

Peripheral Cholinergic System Manifestations

The effects of Hemicholinium-3 (B1673050) are prominently observed in the peripheral nervous system, where acetylcholine (B1216132) is a key neurotransmitter at the neuromuscular junction and in the autonomic nervous system. pnas.orgontosight.ai Its ability to disrupt ACh synthesis leads to significant and observable functional changes in these systems. nih.gov

The neuromuscular junction (NMJ) is a classic model for studying synaptic transmission, and much of the understanding of HC-3's presynaptic effects comes from research on these preparations. taylorandfrancis.comnih.gov

The principal presynaptic action of HC-3 at the neuromuscular junction is the inhibition of the high-affinity choline (B1196258) transport system. iastate.edu This blockade of choline reuptake curtails the synthesis of new acetylcholine, leading to a depletion of presynaptic ACh stores, particularly during periods of high-frequency nerve stimulation. taylorandfrancis.comnih.goviastate.edu The neuromuscular block induced by HC-3 is characteristically dependent on the frequency of nerve stimulation; at low frequencies (e.g., below 1 Hz), the effect is minimal, but as the stimulus frequency increases, the blockade becomes more pronounced. iastate.edu This is because higher rates of stimulation demand a more rapid synthesis of ACh to replenish the releasable pool, a process that HC-3 directly hampers. nih.gov The resulting neuromuscular paralysis is of slow onset and long duration. nih.gov Studies on various nerve-muscle preparations, including the cat tibialis anterior-sciatic nerve and the rat phrenic nerve-diaphragm, have confirmed this presynaptic mechanism, demonstrating that the blockade can be antagonized by the administration of choline and partially relieved by a temporary cessation of stimulation. nih.goviastate.edu

Intracellular recording studies have provided detailed insights into how HC-3 affects synaptic transmission at the quantal level. In the presence of HC-3, high-frequency stimulation leads to a progressive decline in the amplitude of end-plate potentials (EPPs). nih.govdtic.mil This reduction is not due to a change in the sensitivity of postsynaptic receptors but is a direct consequence of a decrease in the amount of acetylcholine contained within each synaptic vesicle (quantum). dtic.milcdnsciencepub.com As transmitter is released at a high rate, the stores of ACh are depleted, and the newly formed vesicles are filled with less neurotransmitter, resulting in smaller miniature end-plate potentials (mEPPs) and a reduced quantal content of the EPPs. iastate.edudtic.mil This effect underscores the reliance of the neuromuscular junction on newly synthesized ACh to maintain transmission during sustained activity. nih.gov The decline in EPP amplitude becomes biphasic after HC-3 treatment, which is interpreted as evidence that newly synthesized ACh preferentially refills the most readily releasable pool of synaptic vesicles. nih.gov

Experimental PreparationKey Findings with Hemicholinium-3Reference(s)
Rat Phrenic Nerve-DiaphragmProgressive decline in mEPP size and quantal components of the EPP under high stimulation rates. iastate.edu
Frog Neuromuscular JunctionDecrease in EPP amplitude without a change in quantum content at higher concentrations, suggesting a postsynaptic effect as well. cdnsciencepub.com
Cat Superior Cervical GanglionStimulation in the presence of HC-3 depletes ACh stores; the rate of depletion suggests two pools of ACh, one readily releasable and one reserve. cdnsciencepub.com
Aplysia californica SynapseReduces excitatory postsynaptic potentials (EPSPs) in a frequency-dependent manner; affects synaptic depression and post-tetanic potentiation. cdnsciencepub.com

Chronic disruption of acetylcholine availability can lead to morphological changes at the neuromuscular junction. Studies involving knockout mice for the HC-3-sensitive choline transporter (CHT) reveal developmental alterations in NMJ morphology. pnas.orgnih.gov These changes are consistent with deficits in synaptic ACh and are reminiscent of alterations seen in other models where ACh synthesis is impaired. pnas.org While direct studies on morphological changes induced solely by the application of HC-3 are less common, the genetic models that mimic its effect demonstrate that sustained cholinergic hypofunction can impact the structural integrity of the synapse. pnas.orgnih.gov

Hemicholinium-3 significantly modulates the activity of the autonomic nervous system by interfering with cholinergic transmission at autonomic ganglia, where acetylcholine is the primary neurotransmitter for both the sympathetic and parasympathetic branches. pharmacologyeducation.orgfrontiersin.orgnih.gov

In the context of the parasympathetic nervous system, HC-3 has been used to probe its role in cardiovascular regulation. For instance, in spontaneously hypertensive rats, the administration of HC-3 can eliminate the bradycardia (slowing of the heart rate) induced by other drugs that enhance acetylcholine release, confirming that the effect is dependent on ACh synthesis. frontiersin.org This demonstrates the critical role of the choline transporter in maintaining parasympathetic control of heart rate. frontiersin.org

Neuromuscular Junction Studies

Effects on Endplate Potentials and Quantal Release

Central Nervous System Interventions and Outcomes

Due to its quaternary ammonium (B1175870) structure, Hemicholinium-3 does not readily cross the blood-brain barrier. iastate.edu Therefore, its effects on the central nervous system (CNS) are typically studied via direct administration into the brain, such as through intracerebroventricular (i.c.v.) injection. taylorandfrancis.comnih.gov

Following i.c.v. administration in rats, HC-3 causes a dose-dependent depletion of brain acetylcholine, which correlates with observable behavioral changes. nih.gov Studies have shown that ACh depletion in different brain regions, such as the caudate nucleus and hippocampus, closely follows the distribution of the injected HC-3. nih.govpsu.edu This reduction in central cholinergic activity can lead to deficits in spatial learning and memory, which can be reversed by cholinomimetic drugs. medchemexpress.com

Research using i.c.v. administration in dogs has shown that HC-3 binds with high affinity to synaptic membranes in the caudate nucleus and hippocampus and reduces the conversion of choline to acetylcholine. psu.edu These central effects highlight the importance of the HC-3-sensitive choline uptake mechanism for cognitive functions. ontosight.ainih.gov Furthermore, HC-3 has been shown to have dual effects at central cholinergic synapses, such as those involving Renshaw cells in the spinal cord. It can produce an effect independent of synaptic activity that increases the latency of synaptic excitation, as well as the more characteristic activity-dependent depletion of presynaptic ACh stores. nih.gov

Blood-Brain Barrier Considerations and Administration Routes

Hemicholinium-3's utility as a research tool for studying central cholinergic mechanisms is conditioned by its limited ability to cross the blood-brain barrier. umich.eduvanderbilt.edu Its quaternary ammonium structure restricts its passage, necessitating direct administration into the central nervous system to consistently observe its effects on the brain. umich.edu Consequently, the most common administration route in research is intracerebroventricular (i.c.v.) injection, which bypasses the blood-brain barrier and allows the compound to directly access brain tissue. umich.edutaylorandfrancis.comnih.gov This method ensures that HC-3 can exert its effects on periventricular structures and other brain regions involved in cholinergic signaling. umich.edu Other direct administration methods include injections into specific brain structures, such as the caudate nucleus. umich.edu While systemic administration of HC-3 does not typically produce central effects due to the blood-brain barrier, some tertiary amine derivatives of HC-3, like A-4, have been developed to act centrally after systemic injection. nih.gov

Alterations in Cerebral Acetylcholine Content and Synthesis

Hemicholinium-3 is a potent and competitive inhibitor of the high-affinity choline transporter (HACU), which is the rate-limiting step in the synthesis of acetylcholine (ACh). taylorandfrancis.commedchemexpress.comwikipedia.org By blocking this transporter, HC-3 effectively reduces the uptake of choline into presynaptic nerve terminals, thereby limiting the amount of substrate available for ACh synthesis by the enzyme choline acetyltransferase (ChAT). taylorandfrancis.comwikipedia.org

This inhibition leads to a significant depletion of ACh levels in the brain. taylorandfrancis.comumich.edu Studies in various animal models have demonstrated that direct administration of HC-3 into the brain ventricles or specific brain regions causes a rapid and marked reduction in ACh content. umich.eduumich.edu For instance, intraventricular injection in rats and dogs leads to a decrease in ACh levels in structures like the caudate nucleus, hippocampus, and cortex. umich.eduumich.edunih.gov Research has shown that intraventricular administration of HC-3 can reduce total brain ACh content by up to 50% within 30 to 60 minutes. umich.edu This depletion of ACh stores is directly linked to the impairment of cholinergic neurotransmission. cdnsciencepub.com Interestingly, while ACh levels decrease, choline content in the brain may concurrently increase, as its uptake and subsequent conversion to acetylcholine are blocked. nih.gov

Table 1: Effect of Intraventricular HC-3 on Acetylcholine (ACh) Synthesis and Content
ParameterEffect of HC-3Mechanism of ActionKey Research FindingCitation
Choline UptakeInhibitedCompetitive antagonist of the high-affinity choline transporter (HACU).HC-3 is a potent inhibitor of the HACU with a Ki value of 25 nM. medchemexpress.comglpbio.com
ACh SynthesisDecreasedLimits the availability of choline, the precursor for ACh synthesis.Reduces the incorporation of labeled choline into acetylcholine. umich.edu
Cerebral ACh ContentDepletedInhibition of synthesis leads to a net reduction in ACh stores.Intraventricular injection can reduce total brain ACh by up to 50%. umich.edu

Electroencephalographic (EEG) Activity Modifications

The administration of Hemicholinium-3 directly into the cerebral ventricles induces significant changes in electroencephalographic (EEG) activity. umich.edu Depending on the dose, HC-3 can cause varied effects. Lower doses are associated with the appearance of high-voltage slow waves in the EEG, which corresponds to a decrease in the ACh content of periventricular structures. umich.edu

However, higher doses of intraventricular HC-3 can produce more dramatic EEG effects, including seizure activity. umich.edu These seizures often originate in subcortical structures like the hippocampus and can spread to the cortex. umich.edu The onset of this seizure activity can be observed within 20 minutes of administration and is characterized by bursts of high-voltage, high-frequency activity, which later transition to multiple spikes. umich.edu It has been suggested that these HC-3-induced EEG seizures are not a result of acetylcholinesterase inhibition but rather a direct action on receptors that may be cholinergic in nature. umich.eduresearchgate.net Furthermore, research using hippocampal slices has shown that disrupting synaptic ACh availability with HC-3 can convert ordered theta-frequency oscillations into a "burst-mode" pattern of network activity. nih.gov

Cholinergic Contributions to Cognitive Functions

Impairment of Spatial Learning and Memory

The depletion of forebrain acetylcholine by Hemicholinium-3 has been consistently shown to impair cognitive functions, particularly spatial learning and memory. nih.govru.nl In model systems such as rats, intraventricular administration of HC-3 before training in spatial discrimination tasks, like the Morris water maze, leads to a dose-dependent impairment in learning. nih.gov Animals treated with HC-3 exhibit reduced choice accuracy, performing at chance levels at higher doses, indicating a failure to learn the location of an escape platform. nih.gov This deficit in spatial learning occurs without significant motoric difficulties, as measures like choice latencies are not typically increased. nih.gov These findings underscore the critical role of the central cholinergic system in the processes of acquiring and retaining spatial information. nih.govnih.gov The cognitive deficits induced by HC-3 are not limited to acquisition, as post-training administration can also impair the consolidation of memory. researchgate.net

Reversal of Deficits by Cholinomimetics

A key finding in the study of HC-3-induced cognitive deficits is that these impairments can be reversed by treatment with cholinomimetic agents. nih.govcapes.gov.br This provides strong evidence that the observed learning and memory deficits are a direct consequence of reduced cholinergic activity.

Several classes of cholinomimetics have proven effective in reversing the spatial learning impairments caused by HC-3. nih.gov These include:

Cholinesterase inhibitors: Drugs like physostigmine (B191203) and tetrahydroaminoacridine (THA) have been shown to successfully reverse the spatial learning deficit. nih.gov

Muscarinic agonists: A range of muscarinic receptor agonists, including arecoline, aceclidine, oxotremorine, and RS-86, are also effective in ameliorating the HC-3-induced impairments. nih.govru.nl However, not all muscarinic agonists are equally effective; for instance, pilocarpine (B147212) shows only marginal activity, and isoarecoline is inactive. nih.gov

Conversely, the cognitive deficits are not reversed by a variety of other non-cholinergic drugs, such as nicotine, piracetam, clonidine, haloperidol, or amphetamine, highlighting the pharmacological selectivity of the effect. nih.gov

Table 2: Reversal of HC-3 Induced Spatial Learning Deficits by Cholinomimetics
Drug ClassExample DrugEffect on HC-3 DeficitCitation
Cholinesterase InhibitorsPhysostigmineReversed Deficit nih.gov
Tetrahydroaminoacridine (THA)Reversed Deficit nih.gov
Muscarinic AgonistsArecolineReversed Deficit nih.govru.nl
OxotremorineReversed Deficit nih.gov
AceclidineReversed Deficit nih.gov
PilocarpineMarginal Reversal nih.govru.nl
Nicotinic AgonistsNicotineInactive nih.gov

Applications of Hemicholinium 3 in Cholinergic Research Methodologies

In Vitro Experimental Paradigms

In controlled laboratory settings, HC-3 is instrumental for dissecting the molecular mechanics of cholinergic synapses.

Synaptosomes, which are isolated, sealed presynaptic nerve terminals, provide an excellent model for studying neurotransmitter release and uptake. In this context, HC-3 is a critical tool for isolating and characterizing the activity of the high-affinity choline (B1196258) transporter (CHT). umich.edu

Mechanism of Inhibition : HC-3 acts as a potent competitive inhibitor of the CHT. taylorandfrancis.commedchemexpress.com By competing with choline for the same transport site, it effectively blocks choline from entering the presynaptic terminal, thereby inhibiting the synthesis of new acetylcholine (B1216132). taylorandfrancis.compharmacologyeducation.org This inhibition is sodium-dependent, a key characteristic of the high-affinity uptake system. nih.gov

Research Findings : Studies using synaptosomal preparations from various brain regions, such as the striatum and cortex, have demonstrated that HC-3 can potently inhibit high-affinity choline uptake (HACU). umich.edumedchemexpress.com For example, in rat striatal synaptosomes, HC-3 was shown to inhibit both [14C]acetylcholine synthesis and [3H]choline high-affinity uptake. medchemexpress.com A derivative of HC-3, hemicholinium-3 (B1673050) bromo mustard, has been shown to cause a maintained reduction in the maximum velocity (Vmax) of choline uptake, suggesting it forms a covalent bond with the transporter. nih.gov These assays confirm that CHT is the primary mechanism for supplying choline for ACh synthesis in active nerve terminals. nih.gov

Table 1: Inhibitory Effects of Hemicholinium (B97416) Compounds on Choline Uptake

Compound Preparation Measured Effect Potency (IC50 / Ki) Reference
Hemicholinium-3 Rat Striatal Synaptosomes Inhibition of HACU IC50: 18 nM medchemexpress.com
Hemicholinium-3 Rat Brain Membranes High-affinity binding - nih.gov
Hemicholinium-3 NCI-H69 Cells Inhibition of [3H]choline uptake Ki: 13.3 µM medchemexpress.com
Hemicholinium-3 Guinea-pig Myenteric Neurons Inhibition of [3H]ACh release IC50: 693 nM medchemexpress.com
Hemicholinium-15 Bromo Mustard Synaptosomes Inhibition of SDHACU More potent than HC-3 nih.gov

This table is interactive. Click on the headers to sort.

Cultured cells provide a homogenous and manipulable system to study specific neuronal populations.

Model Systems : Human neuroblastoma cell lines, such as SK-N-SH and LA-N-2, as well as motor neuron-like cell lines (NSC-34), are frequently used to model cholinergic neurons. nih.govresearcher.lifemdpi.com These cells express the necessary components of the cholinergic system, including CHT and choline acetyltransferase (ChAT). nih.govmdpi.com

Research Applications : In these cell models, HC-3 is used to confirm the presence and function of CHT-mediated choline transport. nih.govmdpi.com For instance, in differentiated SK-N-SH cells, choline uptake is demonstrably sensitive to inhibition by HC-3, confirming the activity of the high-affinity transporter. nih.gov Studies on NSC-34 cells have shown that HC-3 significantly inhibits choline uptake, helping to characterize the transport mechanism in these motor neuron-like cells. mdpi.com Furthermore, research has shown that HC-3 can prevent the cytotoxic effects of cholinotoxins like AF64A by blocking their entry into the cell via the choline transporter. researcher.life In some systems, like the NCI-H69 small cell lung carcinoma line, HC-3 has been observed to inhibit cell viability, highlighting the importance of choline transport for these cells. medchemexpress.com

Tritiated hemicholinium-3 ([³H]HC-3) is a valuable radioligand for mapping and quantifying CHT sites in the brain.

Methodology : Radioligand binding assays use [³H]HC-3 to bind specifically to CHT in tissue homogenates or on cell membranes. acs.orgki.se Quantitative autoradiography involves exposing tissue sections incubated with [³H]HC-3 to film or imaging plates, allowing for the visualization and measurement of CHT density in different brain regions. nih.govki.senih.gov

Key Findings : These techniques have revealed that the distribution of [³H]HC-3 binding sites closely matches the known distribution of other cholinergic markers like ChAT and acetylcholinesterase. nih.gov High densities of CHT have been identified in areas rich in cholinergic innervation, such as the striatum, hippocampus, and specific cortical layers. nih.gov In the human amygdala, [³H]HC-3 binding was found to be of high affinity and was most concentrated in the basolateral nucleus, which receives significant cholinergic input. nih.gov These studies validate [³H]HC-3 as a precise marker for quantifying cholinergic nerve terminals in both animal and human brains. nih.govnih.gov Furthermore, changes in [³H]HC-3 binding have been shown to correlate with changes in high-affinity choline uptake following pharmacological manipulation of cholinergic activity, solidifying its use as an index of presynaptic regulation. nih.gov

Cell Culture Models for Cholinergic Neuron Studies

In Vivo Experimental Paradigms

In vivo studies allow for the investigation of the cholinergic system's role in complex physiological processes and behaviors within a living organism.

Administering HC-3 to animals is a common method for creating models of cholinergic hypofunction, which is characteristic of neurodegenerative diseases like Alzheimer's.

Modeling Disease : By blocking ACh synthesis, HC-3 can induce cognitive deficits, particularly in learning and memory, mimicking symptoms of cholinergic decline. jneurosci.org Genetic models, such as CHT knockout mice (CHT-/-), provide a complementary approach. These mice exhibit a lethal impairment of cholinergic neurotransmission and die shortly after birth, underscoring the essential role of CHT. nih.govnih.gov Heterozygous mice (CHT+/-), while viable, show reduced CHT protein levels but can compensate under normal conditions. nih.govjneurosci.org

Research Insights : Studies using CHT knockout mice have definitively proven that CHT is solely responsible for hemicholinium-3-sensitive choline uptake and is crucial for sustaining ACh release at the neuromuscular junction. nih.govnih.gov In spontaneously hypertensive rats, intracerebroventricular administration of HC-3 produced a hypotensive response, suggesting that central cholinergic hyperactivity contributes to their condition. taylorandfrancis.com These animal models are invaluable for understanding the consequences of impaired cholinergic signaling and for testing potential therapeutic interventions. nih.gov

Radiolabeled versions of hemicholinium compounds are being developed as potential imaging agents for Positron Emission Tomography (PET) to visualize cholinergic nerve terminals in vivo. researchgate.net

Imaging Agents : While [³H]HC-3 is used extensively for in vitro autoradiography, its utility for in vivo imaging is limited by its inability to readily cross the blood-brain barrier. researchgate.net Research has therefore focused on developing PET-compatible radiolabeled derivatives, such as [¹¹C]hemicholinium-3 and [¹⁸F]hemicholinium-3. researchgate.net A related compound, [¹⁸F]this compound, has also been explored as a PET radioligand for targeting CHT. ontosight.ai

Research Findings and Challenges : Biodistribution studies in rats with [¹¹C]HC-3 and [¹⁸F]HC-3 have shown uptake in tumors and the heart, but very low brain uptake, which currently limits their use for CNS imaging. researchgate.net Similarly, while [¹⁸F]this compound is designed to bind to CHT for PET imaging of cholinergic terminals, its application is still primarily in the research phase. ontosight.ai The development of CHT-targeting PET tracers remains an active area of research, with the goal of creating non-invasive tools to assess the integrity of the cholinergic system in the human brain. researchgate.net

Comparative Pharmacology and Analogues of Hemicholinium 3

Differentiation from Acetylcholinesterase Inhibitors

The primary mechanism of Hemicholinium-3 (B1673050) is fundamentally different from that of acetylcholinesterase (AChE) inhibitors. HC-3 acts presynaptically to block the high-affinity choline (B1196258) transporter, thereby preventing the reuptake of choline into the neuron. wikipedia.orgtaylorandfrancis.com This action depletes the intracellular choline stores necessary for the synthesis of acetylcholine (B1216132) by choline acetyltransferase (ChAT). wikipedia.orgtaylorandfrancis.com Consequently, HC-3 is classified as an indirect acetylcholine antagonist, as it reduces the amount of ACh available for release. wikipedia.org

In contrast, acetylcholinesterase inhibitors, such as organophosphates, act within the synaptic cleft. iastate.edu Their function is to inhibit the enzyme acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine into choline and acetate. iastate.edu By inhibiting AChE, these agents lead to an accumulation of acetylcholine at cholinergic synapses, resulting in excessive stimulation of cholinergic receptors. iastate.edu While HC-3 leads to a depletion of ACh, AChE inhibitors cause a surplus of the neurotransmitter. wikipedia.orgiastate.edu It is worth noting that while the principal action of HC-3 is the inhibition of choline transport, it has also been reported to be a weak anticholinesterase. iastate.edu

Distinction from Other Cholinergic Antagonists

Hemicholinium-3's mechanism also sets it apart from other cholinergic antagonists that act directly on postsynaptic receptors. Cholinergic antagonists are typically classified based on their affinity for muscarinic or nicotinic receptors. For example, atropine (B194438) is a classic muscarinic receptor antagonist, while drugs like tubocurarine (B1210278) block nicotinic receptors at the neuromuscular junction. These antagonists compete with acetylcholine for binding sites on the postsynaptic membrane, thereby preventing the propagation of the nerve signal.

HC-3, by inhibiting ACh synthesis, reduces the amount of neurotransmitter released into the synapse, a presynaptic mechanism. taylorandfrancis.comru.nl However, in large doses, HC-3 can also exert a postsynaptic curare-like block at the neuromuscular junction. iastate.edu This postsynaptic action is immediate and not dependent on the frequency of stimulation, unlike its presynaptic effects. iastate.edu This secondary effect can be reversed by anticholinesterase drugs but not by choline. iastate.edu Furthermore, studies on the guinea pig taenia caecum have shown that HC-3 can inhibit contractions induced by tetramethylammonium (B1211777) (TMA) but not those produced by acetylcholine, suggesting a complex interaction with cholinergic receptors that may differ from classic competitive antagonists. nih.gov Research on guinea pig atria suggests that HC-3 may interact with a regulatory site distinct from the binding sites for cholinomimetics and atropinics, modifying their affinities. nih.gov

Acetylseco-Hemicholinium-3: A Choline Acetyltransferase Inhibitor

Acetylseco-hemicholinium-3 (acetylseco-HC-3) is an open-ring analogue of HC-3. umich.edu While HC-3's primary target is the choline transporter, acetylseco-HC-3 is a notable inhibitor of choline acetyltransferase (ChAT), the enzyme that catalyzes the synthesis of acetylcholine from choline and acetyl-CoA. umich.eduresearchgate.net In vitro studies have shown that acetylseco-HC-3 inhibits ChAT activity, whereas HC-3 has no such inhibitory effects. umich.edu Kinetic studies revealed that acetylseco-HC-3 is a mixed inhibitor with respect to acetyl-CoA and a competitive inhibitor with respect to choline. umich.edu

When administered intraventricularly to rats, both acetylseco-HC-3 and HC-3 cause a reduction in the total acetylcholine content in the brain. umich.edu Doses ranging from 1-20 µg of either compound can decrease brain ACh levels to a maximum of 50% of the normal concentration within 30-60 minutes. umich.edu Although both compounds produce similar rates of brain ACh depletion at a dose of 20 µg, acetylseco-HC-3 appears to have a more rapid onset of action at lower doses. umich.edu Furthermore, acetylseco-HC-3 is more effective at reducing brain ACh at these lower doses. umich.edu In terms of their impact on the incorporation of radiolabeled choline into acetylcholine, a 20 µg dose of acetylseco-HC-3 reduced incorporation to 15.5% of the control, while the same dose of HC-3 resulted in a reduction to 48.0% of the control. umich.edu

Acetylseco-HC-3 is more potent in reducing brain acetylcholine levels compared to HC-3. umich.edu Paradoxically, HC-3 appears to be the more toxic of the two compounds. umich.edu Animals treated with HC-3 exhibited symptoms such as shaking, twitching, rigid posture, and in some cases, convulsions and respiratory arrest, which were not observed after the administration of acetylseco-HC-3. umich.edu A 50 µg intraventricular dose of either compound resulted in a 50% mortality rate. umich.edu The synthesis of stable analogues of acetylseco-HC-3 has shown that modifications to its structure can significantly reduce toxicity while retaining the desired pharmacological activity. For instance, ether, ketone, and alkane analogues of acetylseco-HC-3 were found to be 14.2, 23.8, and 43.1 times less toxic than HC-3, respectively. nih.gov

Comparative Effects of Acetylseco-HC-3 and HC-3 on Brain Acetylcholine
CompoundMechanism of ActionEffect on Brain ACh DepletionToxicity Profile
Acetylseco-Hemicholinium-3Choline Acetyltransferase (ChAT) Inhibitor umich.eduMore potent at lower doses; more rapid onset umich.eduLess toxic than HC-3 umich.edu
Hemicholinium-3High-Affinity Choline Transporter (CHT) Inhibitor wikipedia.orgEffective at reducing ACh levels umich.eduMore toxic than Acetylseco-HC-3 umich.edu

Comparative Effects on Brain Acetylcholine Depletion

Other Hemicholinium (B97416) Derivatives and Choline Transport Modulators

Several other derivatives of hemicholinium and modulators of choline transport have been synthesized and studied to explore structure-activity relationships and develop more potent or specific inhibitors.

Hemicholinium-15 (HC-15) is an analogue of HC-3 that has been shown to inhibit the high-affinity choline transport system, although it is less potent than HC-3 in this regard. nih.gov Unlike HC-3, which is not a substrate for choline acetyltransferase, HC-15 can act as a substrate for this enzyme. nih.gov HC-15 also exhibits both prejunctional and postjunctional blocking effects on neuromuscular transmission and possesses some anticholinesterase activity. iastate.edu

Mustard derivatives of both HC-3 and HC-15 have been synthesized. nih.gov The 2-bromoethylamine (B90993) mustard analogue of HC-3 (HC3-BrM) was found to be a more potent inhibitor of the sodium-dependent high-affinity choline uptake (SDHACU) system than HC-3 itself. nih.gov This enhanced potency is attributed to its cyclization in aqueous solution to a biethylenimine derivative that can form a covalent, potentially irreversible bond with the choline transporter. iastate.edunih.gov

4-methyl piperidine (B6355638) analogues of HC-3, designated A-4 and A-5, have been characterized as competitive and reversible inhibitors of the SDHACU system. nih.gov These compounds were found to be inactive against the sodium-independent, low-affinity choline uptake system. nih.gov

Acetal derivatives of HC-3 have also been synthesized and exhibit a biphasic pattern of neuromuscular inhibition. nih.gov They produce an immediate curare-like block and a slower, progressive HC-3-like inhibition that is dependent on high-frequency stimulation. nih.gov These derivatives were found to be about half to one-third as active as HC-3. nih.gov

Inhibitory Potency of Hemicholinium Derivatives on High-Affinity Choline Transport
CompoundI50 Value (µM)Reference
Hemicholinium-30.08 nih.gov
This compound8.0 nih.gov
Terphenylhemicholinium-30.08 nih.gov

Mechanistic Insights and Pathophysiological Implications

Hemicholinium-3 (B1673050) as a Tool for Creating Models of Cholinergic Deficiency

Researchers utilize Hemicholinium-3 to pharmacologically induce a state of cholinergic deficiency in experimental models, thereby mimicking conditions of reduced cholinergic neurotransmission. umassmed.edutaylorandfrancis.com This approach is fundamental for studying the consequences of impaired acetylcholine (B1216132) signaling. For instance, intracerebroventricular administration of HC-3 in animal models has been shown to produce learning and memory deficits, effectively creating a model for cognitive impairment associated with cholinergic hypofunction. capes.gov.br

By inhibiting the high-affinity choline (B1196258) uptake (HACU) system, HC-3 leads to a reduction in ACh synthesis and release. wikipedia.orgpnas.org This induced deficit allows for the investigation of compensatory mechanisms and the downstream effects on neural circuits and behavior. taylorandfrancis.com Animal models treated with HC-3 have been instrumental in demonstrating the link between reduced CHT capacity, attenuated cholinergic signaling, and disruptions in perceptual and attentional functions. biorxiv.org These models are crucial for testing the efficacy of potential therapeutic agents, such as cholinomimetics, which have been shown to reverse the spatial learning deficits induced by HC-3. capes.gov.br

Contributions to Understanding Neurodegenerative Disorders

The cholinergic system is significantly implicated in several neurodegenerative diseases, and HC-3 has been a key tool in elucidating these connections. ontosight.airesearchgate.net

Alzheimer's disease (AD) is characterized by a significant loss of cholinergic neurons in the basal forebrain, which contributes to the cognitive decline seen in patients. nih.gov Hemicholinium-3 has been used extensively to probe the dysfunctional cholinergic system in AD research. Studies using radiolabeled HC-3, specifically [3H]hemicholinium-3, have been employed to quantify the density of high-affinity choline transporters in postmortem brain tissue. nih.gov

One study found that while the density of [3H]HC-3 binding sites was unchanged in the hippocampus and neocortex of individuals with AD, it was decreased in those with multi-infarct dementia. nih.gov This suggests that in AD, the reduction in high-affinity choline transport may stem from a dysfunction of the cholinergic neuronal membrane rather than a significant loss of the nerve terminals themselves. nih.gov

Furthermore, research has shown that amyloid-β (Aβ) peptides, the hallmark of AD, can directly impact the choline transporter. frontiersin.org Soluble Aβ peptides can decrease high-affinity choline uptake and reduce the number of CHT proteins on the cell surface of neural cells. frontiersin.org HC-3 is used in these experimental models to confirm the specific inhibition of the high-affinity transporter and to study the mechanisms by which Aβ exerts its neurotoxic effects on cholinergic transmission. frontiersin.orgnih.gov

Table 1: Research Findings on Hemicholinium-3 in Alzheimer's Disease Models

Research AreaModel SystemKey Finding with Hemicholinium-3Reference
CHT Density Postmortem human brain tissue (AD and multi-infarct dementia)[3H]HC-3 binding was decreased in multi-infarct dementia but unchanged in AD, suggesting membrane dysfunction over terminal loss in AD. nih.gov
Aβ Interaction SH-SY5Y neural cellsAβ peptides reduce cell surface CHT protein levels and decrease high-affinity choline uptake, a process verified by HC-3's inhibitory action. frontiersin.org
Aβ and Cholesterol Rat hippocampal synaptosomesThe vulnerability of the HC-3 sensitive choline uptake system to Aβ is modulated by interactions with cholesterol metabolites like 24-hydroxycholesterol. nih.gov

In Parkinson's disease (PD), while the primary pathology is the loss of dopaminergic neurons, the cholinergic system is also affected and plays a role in the disease's motor and cognitive symptoms. frontiersin.org Autoradiographic studies using [3H]HC-3 have revealed a significant increase in the density of high-affinity choline uptake sites in the striatum of parkinsonian brains. nih.gov This suggests a hyperactive state of acetylcholine synthesis, possibly as a compensatory mechanism for the loss of dopaminergic input. nih.gov

In the context of Huntington's disease (HD), a neurodegenerative disorder characterized by motor dysfunction and cognitive decline, cholinergic neurons in the striatum exhibit dysfunction even in the early stages. frontiersin.orgnih.gov In mouse models of HD, depleting endogenous acetylcholine with Hemicholinium-3 was shown to restore long-term depression (LTD), a form of synaptic plasticity that is otherwise impaired. researchgate.net This finding suggests that altered cholinergic tone contributes to the synaptic deficits observed in HD. researchgate.net

Relevance to Alzheimer's Disease and Other Dementias

Research on Cholinergic Signaling in Other Biological Systems

The influence of cholinergic signaling extends beyond the central nervous system, and HC-3 has been instrumental in exploring these non-neuronal roles.

Recent research has established that components of the cholinergic system are present in immune cells, including T lymphocytes. nih.gov Human T cells express the neuronal high-affinity choline transporter (CHT), and choline uptake in these cells is almost entirely blocked by Hemicholinium-3. nih.gov This discovery is significant because it suggests that choline uptake by T cells could serve as a peripheral proxy for CHT function in the brain. researchgate.netnih.gov Monitoring CHT activity in T lymphocytes may provide a more accessible way to study human central nervous system cholinergic capacity and its role in neuroinflammation and disease. researchgate.net

Table 2: Hemicholinium-3 in T Lymphocyte Research

FindingExperimental DetailImplicationReference
CHT Presence Western blots confirmed neuronal CHT protein in human T lymphocytes.T cells possess the machinery for high-affinity choline uptake. nih.gov
Functional Activity HC-3 reduced choline uptake in T cells by over 90%.Choline transport in T cells is highly dependent on the CHT. nih.gov
Proxy for Brain CHT CHT overexpression in mice led to a similar twofold increase in choline uptake in both brain synaptosomes and splenic T cells.T cell CHT activity mirrors brain CHT capacity, offering a potential biomarker. researchgate.netnih.gov

Hemicholinium-3 has also been investigated for its effects on bacteria. In certain Gram-positive pathogens like Streptococcus pneumoniae, choline kinase (ChoK) is a vital enzyme for producing the cell wall component lipoteichoic acid. nih.gov Studies have shown that HC-3 can block the activity of choline kinase in S. pneumoniae. nih.govresearchgate.net This inhibition leads to several detrimental effects on the bacteria, including:

Inhibition of cell growth. nih.gov

Blockage of lipoteichoic acid production. nih.gov

Distortion of the cell wall. nih.gov

These findings establish choline kinase as a novel and promising drug target for developing new antibiotics to combat pathogens like S. pneumoniae. nih.govfrontiersin.org While HC-3 itself has a high inhibitory concentration (in the millimolar range) against bacterial ChoK, it serves as a foundational compound for the development of more potent inhibitors. researchgate.netfrontiersin.org

Antagonistic Effects on Bacterial Choline Kinase

Interactions with Other Neurotransmitter Systems

The primary action of Hemicholinium-15 is the specific inhibition of the cholinergic system by depleting acetylcholine. pnas.orgontosight.ai However, because the cholinergic system is deeply integrated with other neurotransmitter networks in the central and peripheral nervous systems, the effects of this compound extend beyond a single system. Its impact is often studied by observing the consequences of reduced cholinergic transmission on these interconnected systems.

One of the most significant interactions is with the dopaminergic system. Cholinergic and dopaminergic pathways are heavily intertwined, particularly in brain regions controlling movement, cognition, and reward. mdpi.com For instance, acetylcholine released from cholinergic interneurons in the striatum modulates the release of dopamine (B1211576) from nigrostriatal neurons. mdpi.com By reducing the availability of ACh, this compound can indirectly alter dopaminergic signaling. This interaction is complex, as ACh can have both excitatory and inhibitory effects on dopamine release depending on the specific cholinergic and dopaminergic receptor subtypes involved. mdpi.com

Furthermore, the concept of Non-Adrenergic, Non-Cholinergic (NANC) transmitters is relevant. pharmacologyeducation.org In many parts of the nervous system, ACh is co-released with other signaling molecules like nitric oxide (NO), ATP, and various neuropeptides. pharmacologyeducation.org These NANC transmitters can act as co-transmitters or modulators of the primary cholinergic signal. While this compound does not target NANC transmitters directly, the reduction in cholinergic nerve activity it induces would consequently alter the release and influence of these associated molecules. pharmacologyeducation.org For example, in tissues where a NANC transmitter is the primary mediator of a response, the modulatory effect of co-released ACh would be lost.

The table below outlines the key interactions between the cholinergic system and other neurotransmitter systems that can be indirectly affected by this compound.

| Noradrenergic | Cholinergic activity can influence the release of noradrenaline. | Changes in sympathetic nervous system responses, such as vasoconstriction. | wikidoc.org |

Challenges and Future Directions in Hemicholinium 3 Research

Methodological Considerations and Purity of Commercial Reagents

A significant challenge in the research of hemicholinium (B97416) compounds is the variability in the purity of commercially available reagents. Studies have shown that different commercial samples of Hemicholinium-3 (B1673050) can be contaminated with impurities that possess their own biological activities. nih.gov These contaminants can affect experimental outcomes by influencing neuromuscular transmission, acetylcholinesterase activity, and responses to cholinergic agonists like carbachol (B1668302) and acetylcholine (B1216132). nih.gov This underscores the critical need for rigorous purification and analysis of hemicholinium compounds, including Hemicholinium-15, to ensure the validity and reproducibility of research findings. The presence of such impurities can lead to misinterpretation of data related to high-affinity choline (B1196258) uptake and its subsequent effects. nih.gov

Advancements in Choline Transporter Research and Imaging

The high-affinity choline transporter (CHT), the primary target of this compound, is a focal point of intense research due to its rate-limiting role in acetylcholine synthesis. nih.govresearchgate.netnih.gov Understanding its function and regulation is crucial for developing treatments for cholinergic dysfunctions associated with conditions like Alzheimer's disease, ADHD, and schizophrenia. researchgate.net

Positron Emission Tomography (PET) is a powerful imaging technique that can visualize and quantify biological processes in vivo. The development of radiolabeled versions of choline transporter inhibitors, such as this compound, is a promising avenue for creating PET biomarkers to study the CHT system. nih.gov

Researchers have successfully synthesized Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled this compound. nih.gov These radiotracers have been evaluated for their potential to image the high-affinity choline uptake (HACU) system, particularly in the heart. nih.gov

Key Research Findings on this compound Radiotracers:

Synthesis: [¹¹C]HC-15 and [¹⁸F]HC-15 have been successfully synthesized with good radiochemical yields and specific activity. nih.gov

Biodistribution: Studies in rats have shown that these tracers are taken up by the heart. nih.gov

PET Imaging: Dynamic PET studies in rats and dogs demonstrated that [¹¹C]HC-15 can produce clear images of the heart. nih.gov

Specificity Challenges: Despite the promising initial results, blocking studies with unlabeled HC-15 did not show a significant reduction in tracer uptake in the heart, suggesting that the localization may be mediated by non-specific binding rather than solely by the HACU system. nih.gov

Similarly, radiolabeled Hemicholinium-3 has been developed and studied for imaging the CHT1 system in the context of brain, cardiac, and cancer diseases, though it showed very low brain uptake. nih.gov

Interactive Table: Synthesis and Evaluation of Hemicholinium Radiotracers

RadiotracerLabeled IsotopePrecursorRadiochemical Yield (decay corrected)Specific Activity (at EOS)Key Finding
[¹¹C]this compoundCarbon-114-methyl-2-phenyl-morpholin-2-ol55-70%2-3 Ci/µmolShows rapid heart uptake in PET scans, but binding may be non-specific. nih.gov
[¹⁸F]this compoundFluorine-18N/A20-30%>1.0 Ci/µmolBiodistribution shows heart uptake, but specificity is a concern. nih.gov
[¹¹C]Hemicholinium-3Carbon-11N/A15-30%111-148 GBq/µmolShows uptake in heart and tumors in rats, but very low brain uptake. nih.gov
[¹⁸F]Hemicholinium-3Fluorine-18N/AN/AN/ADeveloped for PET imaging of CHT1 system. nih.gov

The limitations of classical inhibitors like hemicholinium compounds, such as poor blood-brain barrier penetration, have spurred the search for novel modulators of the choline transporter. vanderbilt.edu Research has focused on identifying both inhibitors and positive allosteric modulators.

A significant breakthrough was the discovery of ML352 , a novel, non-competitive inhibitor of CHT. acs.org Unlike Hemicholinium-3, which is a competitive inhibitor, ML352 acts allosterically. acs.org This compound has shown significant central nervous system penetration, making it a valuable tool for in vivo studies and a potential platform for developing new therapeutic agents. acs.org

Screening efforts have also identified compounds that positively modulate CHT function, which could offer a new therapeutic strategy for enhancing cholinergic signaling. frontiersin.orgfrontiersin.org These modulators could increase the capacity for acetylcholine release while maintaining the natural timing and spatial dynamics of signaling, a potential improvement over acetylcholinesterase inhibitors. nih.gov

Development of Radiotracers for PET Biomarkers

Exploration of Hemicholinium-3 Analogues with Enhanced Pharmacological Profiles

The development of analogues of hemicholinium compounds aims to improve their pharmacological properties, such as specificity, potency, and ability to cross the blood-brain barrier. For instance, a bromo mustard analogue of Hemicholinium-3 and this compound has been synthesized, which can cyclize into a biethylenimine derivative. While this compound itself was found to be inactive on acetylcholine release in certain preparations, it could prevent the presynaptic actions of Hemicholinium-3, suggesting a complex interaction with cholinergic receptors. nih.gov

The exploration of such analogues is crucial for developing more effective research tools and potential therapeutic agents. Structure-activity relationship studies of Hemicholinium-3 and its analogues have been a subject of interest in medicinal chemistry. asm.org

Potential for Novel Therapeutic and Diagnostic Strategies in Cholinergic Dysfunctions

The research into this compound and other CHT inhibitors paves the way for new therapeutic and diagnostic approaches for a range of disorders associated with cholinergic dysfunction. researchgate.net These conditions include neurodegenerative diseases, addiction, and attentional disorders. researchgate.netnih.gov

By targeting the CHT, it may be possible to develop drugs that can precisely modulate acetylcholine levels in the brain. For example, enhancing CHT activity could be a therapeutic strategy for conditions characterized by cholinergic hypofunction. nih.govfrontiersin.orgfrontiersin.org Conversely, specific inhibitors could be useful in conditions of excessive cholinergic activity.

Diagnostically, PET imaging with radiolabeled CHT inhibitors like [¹¹C]HC-15 could provide a non-invasive way to assess the integrity of the cholinergic system in patients, aiding in early diagnosis and monitoring of disease progression. nih.govresearchgate.net However, further refinement of these radiotracers is needed to improve their specificity and brain penetration. nih.govnih.gov

Q & A

Q. How can researchers confirm the chemical identity and purity of Hemicholinium-15 in experimental settings?

To confirm identity, use spectroscopic methods (e.g., NMR, IR) to validate structural features such as the morpholinium ring and phenyl group. Purity should be assessed via high-performance liquid chromatography (HPLC) with a UV detector, referencing retention times against certified standards. For novel synthetic batches, elemental analysis (C, H, N) can verify stoichiometry . Reproducibility requires detailed documentation of solvents, temperatures, and purification steps, as emphasized in guidelines for chemical synthesis reporting .

Q. What established protocols exist for synthesizing this compound, and how can they be adapted for lab-scale production?

HC-15 synthesis typically involves quaternization of 4,4-dimethyl-2-phenylmorpholine with hydrobromic acid. Published protocols recommend optimizing reaction time (12-24 hours) and temperature (40-60°C) to maximize yield. Modifications, such as substituting bromide counterions, must be justified with stability data. Researchers should cross-reference primary literature and validate steps via thin-layer chromatography (TLC) to monitor intermediates .

Q. How should researchers design dose-response studies to evaluate HC-15’s choline uptake inhibition in neuronal models?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50 values. Include positive controls (e.g., hemicholinium-3) and negative controls (vehicle-only treatments). Measure choline transporter activity via radiolabeled [³H]-choline uptake assays in synaptosomal preparations. Statistical analysis should account for inter-experiment variability using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can contradictory data on HC-15’s selectivity for CHT1 vs. other transporters be resolved?

Contradictions may arise from differences in assay systems (e.g., cell lines vs. primary neurons) or off-target effects. To address this:

  • Perform competitive binding assays with CHT1-specific inhibitors.
  • Use CRISPR/Cas9-knockout models to isolate CHT1-dependent effects.
  • Compare results across multiple species (e.g., murine vs. human neuronal cultures) to identify species-specific interactions .

Q. What methodological considerations are critical for optimizing HC-15’s stability in long-term in vitro studies?

HC-15 degrades in aqueous solutions at physiological pH. To enhance stability:

  • Prepare fresh solutions in acidic buffers (pH 4.0–5.0).
  • Include antioxidants (e.g., ascorbic acid) in culture media.
  • Validate stability via mass spectrometry at 0-, 24-, and 48-hour timepoints .

Q. How should researchers design experiments to distinguish HC-15’s presynaptic vs. postsynaptic effects in cholinergic pathways?

  • Use selective presynaptic markers (e.g., synaptophysin) and postsynaptic receptors (e.g., nicotinic acetylcholine receptors).
  • Employ optogenetic silencing of presynaptic neurons to isolate postsynaptic responses.
  • Combine microdialysis with HPLC to measure extracellular acetylcholine levels pre- and post-HC-15 administration .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for HC-15?

Discrepancies may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration). To reconcile:

  • Measure HC-15’s brain-to-plasma ratio via LC-MS/MS in rodent models.
  • Use intracerebroventricular (ICV) administration to bypass systemic metabolism.
  • Validate target engagement with PET imaging using CHT1-specific radiotracers .

Q. How can researchers evaluate HC-15’s potential off-target effects in complex biological systems?

  • Perform high-throughput screening against receptor/transporter panels (e.g., Eurofins CEREP panel).
  • Integrate transcriptomic profiling (RNA-seq) to identify dysregulated pathways post-treatment.
  • Use computational docking simulations to predict interactions with non-CHT1 targets .

Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing HC-15’s time-dependent effects in longitudinal studies?

Mixed-effects models are preferred for repeated-measures data. Account for covariates (e.g., animal weight, batch variability) using Bayesian hierarchical models. Open-source tools like R/lme4 or Python/Statsmodels enable reproducible analysis .

Q. How should researchers address ethical and reproducibility concerns in HC-15 studies involving animal models?

  • Adhere to ARRIVE 2.0 guidelines for preclinical reporting.
  • Include sample size calculations powered to detect ≥20% effect sizes.
  • Deposit raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.